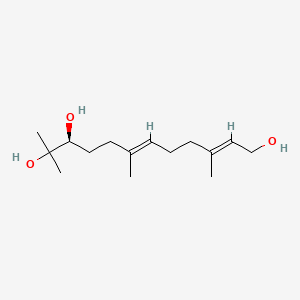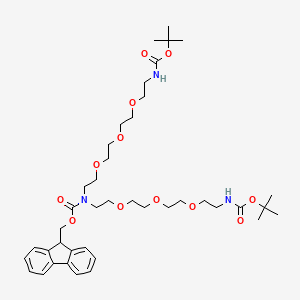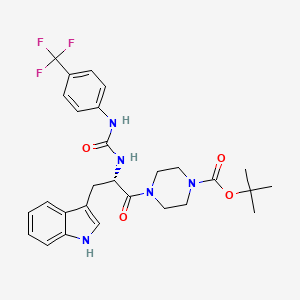
GRPR antagonist-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GRPR antagonist-2 is a potent gastrin-releasing peptide receptor antagonist. Gastrin-releasing peptide receptors are a type of G-protein coupled receptor that binds to gastrin-releasing peptide. These receptors are highly expressed in various cancers, including prostate, breast, lung, and gastrointestinal cancers. This compound has shown significant anticancer activity by inhibiting the proliferation of cancer cells .
Preparation Methods
The preparation of GRPR antagonist-2 involves several synthetic routes and reaction conditions. One common method includes the use of gluconic acid sodium salt, ethylenediaminetetraacetic acid, and stannous chloride in a one-pot single-step radiolabeling process with technetium-99m . This method ensures high radiochemical yields and high molar activities. Industrial production methods may involve similar processes but on a larger scale, ensuring sterility and labeling efficacy for clinical applications .
Chemical Reactions Analysis
GRPR antagonist-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include gluconic acid, ethylenediaminetetraacetic acid, and stannous chloride . The major products formed from these reactions are radiolabeled compounds that bind specifically to gastrin-releasing peptide receptors, allowing for targeted imaging and therapy .
Scientific Research Applications
GRPR antagonist-2 has a wide range of scientific research applications. In chemistry, it is used for the synthesis of radiolabeled compounds for imaging and therapy. In biology, it helps in studying the role of gastrin-releasing peptide receptors in various physiological processes. In medicine, this compound is used for the diagnosis and treatment of cancers, particularly prostate cancer . It is also used in industry for the development of new diagnostic and therapeutic agents .
Mechanism of Action
GRPR antagonist-2 exerts its effects by binding to gastrin-releasing peptide receptors, thereby inhibiting the signaling pathways activated by these receptors. The primary signaling cascade involves the activation of phospholipase C, resulting in intracellular calcium changes, the production of diacylglycerol, and the activation of protein kinase C . These effects are achieved through coupling with heterotrimeric G proteins of the Gq/11 and G12/13 families . By inhibiting these pathways, this compound effectively reduces cancer cell proliferation and induces apoptosis .
Comparison with Similar Compounds
GRPR antagonist-2 can be compared with other similar compounds such as RM2 and AMTG. These compounds also target gastrin-releasing peptide receptors and have shown high affinity and specificity . this compound stands out due to its improved metabolic stability and higher in vivo stability . Other similar compounds include Lu-RM2, Lu-Hse7-RM2, Lu-Cit7-RM2, and Lu-Bta8-RM2, which have varying degrees of GRPR affinity and stability .
Properties
Molecular Formula |
C28H32F3N5O4 |
|---|---|
Molecular Weight |
559.6 g/mol |
IUPAC Name |
tert-butyl 4-[(2S)-3-(1H-indol-3-yl)-2-[[4-(trifluoromethyl)phenyl]carbamoylamino]propanoyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C28H32F3N5O4/c1-27(2,3)40-26(39)36-14-12-35(13-15-36)24(37)23(16-18-17-32-22-7-5-4-6-21(18)22)34-25(38)33-20-10-8-19(9-11-20)28(29,30)31/h4-11,17,23,32H,12-16H2,1-3H3,(H2,33,34,38)/t23-/m0/s1 |
InChI Key |
WTVXQEPXYFGAJP-QHCPKHFHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)NC4=CC=C(C=C4)C(F)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)NC4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


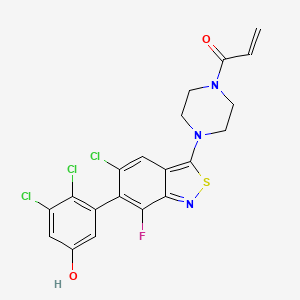
![methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S,17S)-15,16-dihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4,11-dioxo-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B12418336.png)
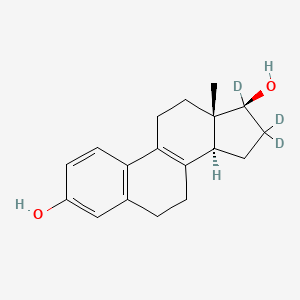
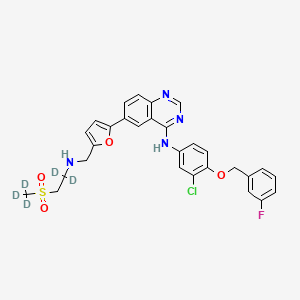
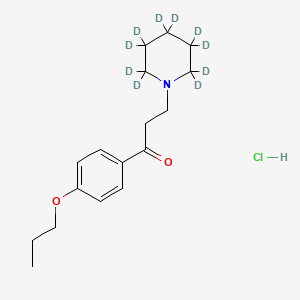
![(1S,2S,6R,7R,8S)-7-(1,3-benzodioxol-5-yl)-2,3-dimethoxy-8-methyl-6-prop-2-enyltricyclo[4.2.0.02,8]oct-3-en-5-one](/img/structure/B12418344.png)
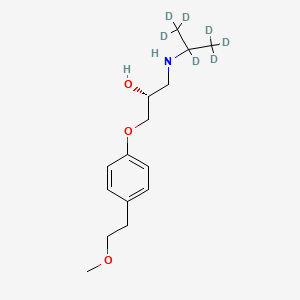
![N-[3-fluoro-4-[6-methoxy-7-(3-morpholin-4-ylpropoxy)quinolin-4-yl]oxyphenyl]-5-methyl-4-oxo-1-phenylpyridazine-3-carboxamide](/img/structure/B12418357.png)
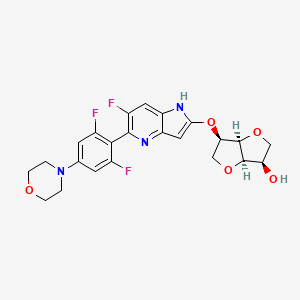
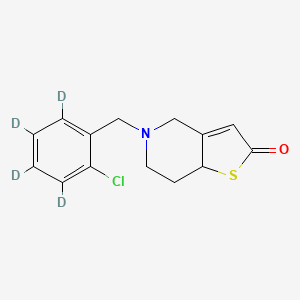
![4-[(4E)-3-methyl-5-oxo-4-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]pyrazol-1-yl]benzoic acid](/img/structure/B12418382.png)

